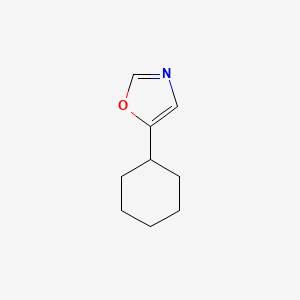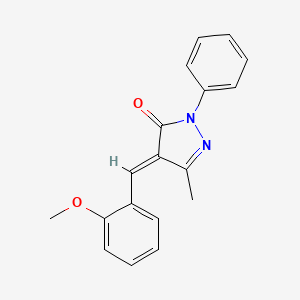
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone, also known as PMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PMMP is a pyrazolone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of certain signaling pathways. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to inhibit the production of ROS, which can cause oxidative damage to cells and contribute to the development of various diseases. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to modulate the activity of certain signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been shown to have analgesic properties, which can reduce pain sensation.
実験室実験の利点と制限
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits a variety of biochemical and physiological effects, making it a versatile compound for research. However, there are also some limitations to the use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in lab experiments. It has been shown to exhibit some toxicity in certain cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone. One area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in cancer research. Further studies are needed to determine the efficacy of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in inhibiting the growth of cancer cells in vivo, and to investigate its mechanism of action in cancer cells. Another area of interest is the potential use of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone in animal models of neurodegenerative diseases, and to investigate its mechanism of action in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone and its potential applications in other areas of research.
合成法
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. This reaction produces 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone as a yellow crystalline solid with a melting point of 198-200°C. Other methods of synthesis include the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in ethanol, or the reaction of 2-methoxybenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of an acid catalyst.
科学的研究の応用
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has also been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
(4E)-4-[(2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(12-14-8-6-7-11-17(14)22-2)18(21)20(19-13)15-9-4-3-5-10-15/h3-12H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUUOSZAOBPVTG-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-methyl-4-(2-methoxyphenylmethylene)-5-pyrazolone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
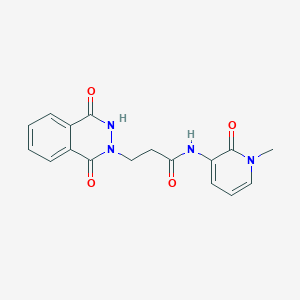
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
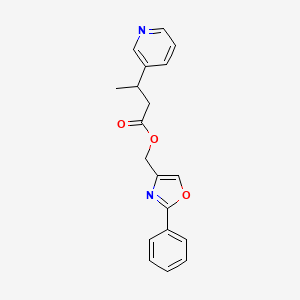

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
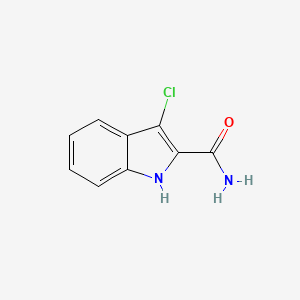
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
